2-(Diphenylcarbamoyl)naphthalen-1-yl acetate
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Overview
Description
2-(Diphenylcarbamoyl)naphthalen-1-yl acetate is an organic compound that belongs to the class of naphthalenes These compounds are characterized by the presence of a naphthalene moiety, which consists of two fused benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diphenylcarbamoyl)naphthalen-1-yl acetate typically involves the reaction of naphthalene derivatives with diphenylcarbamoyl chloride in the presence of a base. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction mixture is then heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(Diphenylcarbamoyl)naphthalen-1-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound to its corresponding naphthalen-1-yl derivatives.
Substitution: The acetate group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthalen-1-yl derivatives .
Scientific Research Applications
2-(Diphenylcarbamoyl)naphthalen-1-yl acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of materials with specific properties, such as fluorescence and conductivity .
Mechanism of Action
The mechanism of action of 2-(Diphenylcarbamoyl)naphthalen-1-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
1-[(2-Substituted phenyl)carbamoyl]naphthalen-2-yl carbamates: These compounds have similar structures and exhibit comparable biological activities.
Di(naphthalen-2-yl)-1,2-diphenylethene-based polymers: These polymers share structural similarities and are used in similar applications, such as fluorescence and explosive detection.
Uniqueness
2-(Diphenylcarbamoyl)naphthalen-1-yl acetate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C25H19NO3 |
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Molecular Weight |
381.4 g/mol |
IUPAC Name |
[2-(diphenylcarbamoyl)naphthalen-1-yl] acetate |
InChI |
InChI=1S/C25H19NO3/c1-18(27)29-24-22-15-9-8-10-19(22)16-17-23(24)25(28)26(20-11-4-2-5-12-20)21-13-6-3-7-14-21/h2-17H,1H3 |
InChI Key |
GQUMHJPXGLXCKT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C=CC2=CC=CC=C21)C(=O)N(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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